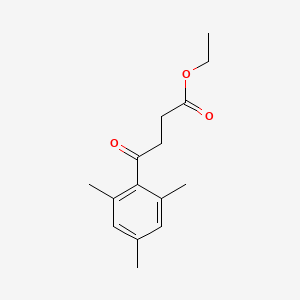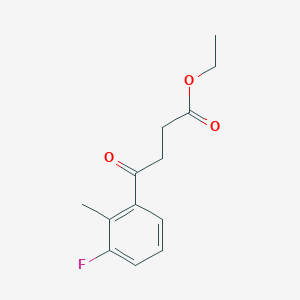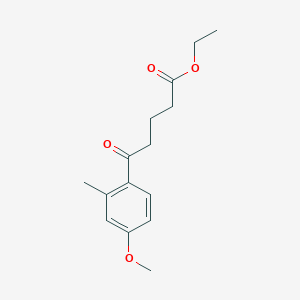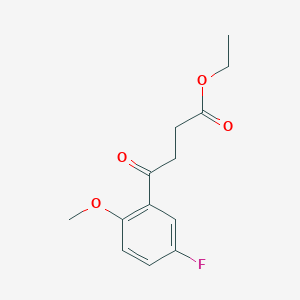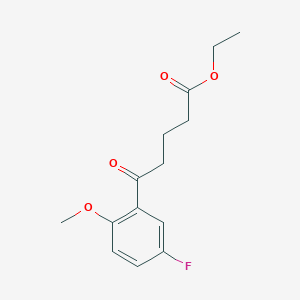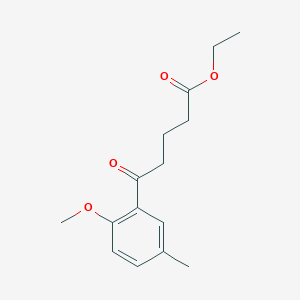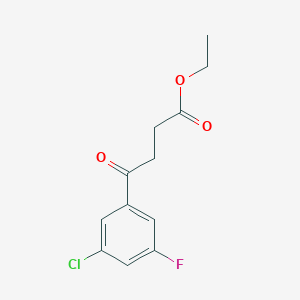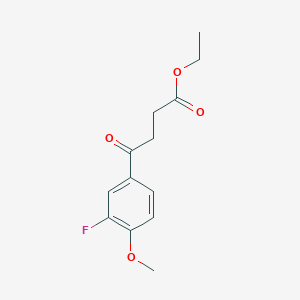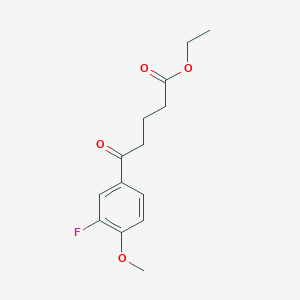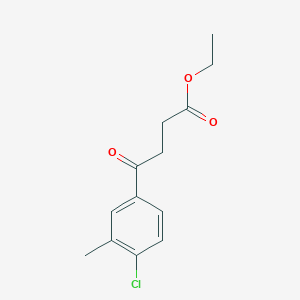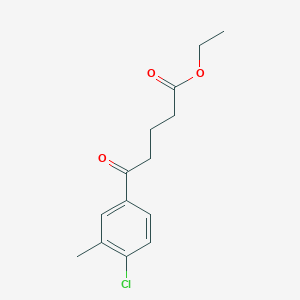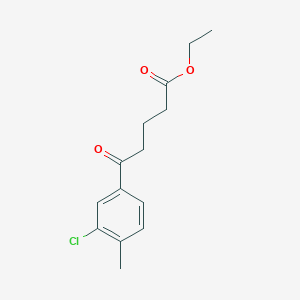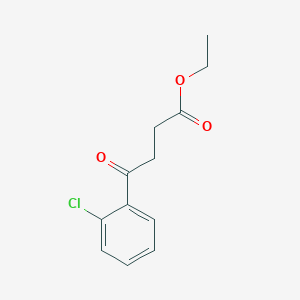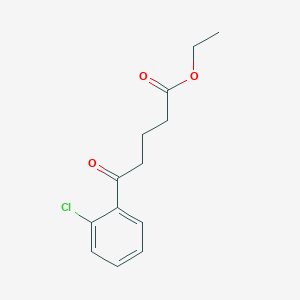
2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organoboron compound . It has a molecular weight of 312.35 and a molecular formula of C17H22F2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxan-2-YL group, which is a cyclic acetal, and a difluorophenyl group attached to a valerophenone backbone . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.35 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Research
Fluorinated molecules like 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone have been utilized in the synthesis of versatile compounds for conducting polymer research. These compounds are integral in the development of fluorinated materials, demonstrating their importance in materials science. For instance, fluorinated compounds have been used to replace hydrogen counterparts in various molecules and materials, showing their adaptability in chemical synthesis (Krebs & Jensen, 2003).
Organic Photovoltaics
In the field of organic photovoltaics, derivatives of this compound have been synthesized and tested as active materials in photovoltaic cells. These derivatives have shown conversion efficiencies in the range of 0.5-1% in blends with specific soluble derivatives, highlighting their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Spectroscopic and Structural Analysis
These fluorinated compounds have been the subject of detailed spectroscopic and structural analyses. For example, dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate was synthesized and characterized using various analytical techniques, including NMR and FT-IR. Such studies are crucial for understanding the chemical properties and potential applications of these molecules (Vessally et al., 2011).
Catalysis and Synthesis
The compound has also been used in catalytic processes. An example is the synthesis of 1,8-dioxo-octahydro-xanthenes through one-pot condensation, demonstrating the compound's utility in facilitating chemical reactions (Heravi, 2009).
Pharmaceutical Applications
In the pharmaceutical sector, derivatives of this compound have been synthesized for potential use as anti-inflammatory agents. This is evident from the synthesis and evaluation of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and their anti-inflammatory properties, indicating the compound's relevance in medicinal chemistry (Li et al., 2008).
Material Science
In material science, such compounds have been used in the synthesis of poly(arylene ether sulfone) with multiple benzyl-type quaternary ammonium pendants. This research highlights its utility in developing materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRCLLIVVIABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645967 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898786-95-3 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

